molecular formula C11H10FN3O2 B6344801 Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 121716-17-4

Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B6344801
CAS RN: 121716-17-4
M. Wt: 235.21 g/mol
InChI Key: LIGYZJOZDAVFTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate”, there are related studies on the synthesis of similar compounds. For instance, the synthesis of key intermediates in the preparation of zolazepam, a compound with a similar structure, has been reconsidered . The process involves acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .

Scientific Research Applications

Synthesis and Characterization

Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds due to its reactive amino and carboxylate groups. Its unique reactivity has been exploited for synthesizing a wide range of compounds, including trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds have been recognized for their potential applications in fluorescence and as inhibitors for certain types of grass, exhibiting more activity than their methyl analogues (Wu et al., 2006). Additionally, the compound has been involved in the development of new anticancer agents through the synthesis of pyrazolo[1,5-a]pyrimidine derivatives showing effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Molecular Investigations

The compound has also been a subject of structural, spectral, and theoretical investigations, providing valuable insights into its properties. For example, detailed studies on similar pyrazole-4-carboxylic acid derivatives have been conducted to understand their crystal structure, electronic transitions, and the effect of substituents on their chemical behavior (Viveka et al., 2016). Such research lays the groundwork for further exploration of methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate in developing new pharmaceuticals and materials.

Corrosion Inhibition

Interestingly, derivatives of pyrazole compounds, including those related to methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate, have found applications as corrosion inhibitors for metals. These compounds offer a promising approach for protecting metals in industrial applications, demonstrating high efficiency and providing insights into the interaction between inhibitors and metal surfaces through density functional theory and molecular dynamic simulations (Dohare et al., 2017).

properties

IUPAC Name

methyl 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-17-11(16)7-6-14-15(10(7)13)9-5-3-2-4-8(9)12/h2-6H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGYZJOZDAVFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

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